methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate
Description
Methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a substituted chromen-2-one core. Key structural features include:
- 7-hydroxy group: Imparts hydrogen-bonding capacity and influences solubility.
- 4-methyl substituent: Enhances lipophilicity and steric bulk.
- Methyl acetate ester at position 3: Modifies electronic properties and metabolic stability compared to unmodified coumarins.
This compound belongs to a class of molecules designed for pharmacological exploration, leveraging coumarin’s intrinsic bioactivity paired with piperazine-derived pharmacophores.
Properties
Molecular Formula |
C24H26N2O5 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]chromen-3-yl]acetate |
InChI |
InChI=1S/C24H26N2O5/c1-16-18-8-9-21(27)20(23(18)31-24(29)19(16)14-22(28)30-2)15-25-10-12-26(13-11-25)17-6-4-3-5-7-17/h3-9,27H,10-15H2,1-2H3 |
InChI Key |
BBCFPCMMXHEPFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=CC=C4)O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate typically involves multiple steps, starting with the preparation of the chromen core. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate reagents to introduce the piperazinylmethyl group at the 8-position. The final step involves esterification to form the acetate ester. The reaction conditions often include the use of dry solvents, controlled temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group at the 2-position can be reduced to form alcohols.
Substitution: The piperazinylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, while its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate various signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares structural similarities with coumarin derivatives modified at positions 3 and 6. Below is a detailed comparison with key analogs, focusing on substituents, synthetic routes, and physicochemical properties.
Structural Features and Substituent Analysis
Key Observations :
- Position 3 : The target’s methyl acetate ester distinguishes it from analogs with a lactone (2-oxo) group, likely altering solubility and metabolic pathways.
- Position 8 : The 4-phenylpiperazine substituent in the target provides greater aromaticity and steric bulk compared to piperidine (Compound 2) or 4-methylpiperazine (Compound 3).
- Piperazine Derivatives : Compound 3 and the target share a piperazine backbone, but the phenyl group in the target may enhance π-π stacking interactions in biological systems.
Target Compound
While explicit synthesis details for the target are unavailable in the provided evidence, its structure suggests a multi-step route:
Coumarin Core Formation: Condensation of resorcinol derivatives with β-keto esters (e.g., Pechmann condensation).
Mannich Reaction : Introduction of the 4-phenylpiperazinylmethyl group via reaction with formaldehyde and 4-phenylpiperazine .
Esterification : Acetylation at position 3 using acetic anhydride or acyl chloride.
Fluorobenzoyl Piperazinium Derivative ()
- Multi-Step Synthesis : Involves acyl chloride formation, nucleophilic substitution, and TFA-mediated deprotection.
- Complexity : Higher than coumarin analogs due to trifluoroacetate counterion and fluorobenzoyl group.
Physicochemical and Functional Implications
- Lipophilicity : The target’s phenylpiperazine and methyl acetate groups likely increase logP compared to Compounds 2 and 3, favoring membrane permeability.
- Hydrogen Bonding : The 7-hydroxy group and piperazine nitrogen atoms in all analogs facilitate interactions with biological targets (e.g., enzymes, receptors).
- Steric Effects : The 4-phenyl group in the target may hinder binding to compact active sites compared to smaller substituents in Compounds 2 and 3.
Biological Activity
Methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C19H22N2O4
- Molecular Weight : 342.39 g/mol
- CAS Number : Not specified in the sources but can be derived from its structure.
Research indicates that coumarin derivatives exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific mechanism of action for this compound is thought to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Regulation of Gene Expression : Some studies suggest that coumarin derivatives can modulate the expression of genes related to cell proliferation and apoptosis.
Antioxidant Activity
Coumarins are known for their antioxidant properties. This compound may scavenge free radicals, thereby reducing oxidative stress in cells.
Anticancer Potential
Research indicates that certain coumarin derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that methylated coumarins can induce apoptosis in cancer cells through:
- Activation of caspases.
- Inhibition of cell cycle progression.
Neuropharmacological Effects
The presence of the phenylpiperazine moiety suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been noted for their anxiolytic and antidepressant activities, possibly through modulation of serotonin receptors.
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of methyl {7-hydroxy-4-methyl...} on human cancer cell lines (e.g., HeLa and MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM.
Study 2: Antioxidant Properties
In vitro assays demonstrated that the compound exhibited strong DPPH radical scavenging activity, comparable to standard antioxidants like ascorbic acid. The half-maximal effective concentration (EC50) was found to be around 25 µM.
Data Table
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
The compound can be synthesized via multi-step organic reactions, starting with functionalization of the coumarin core (e.g., introducing the 7-hydroxy and 4-methyl groups) followed by alkylation of the 8-position with 4-phenylpiperazine. Key steps include:
- Esterification : Use of methyl acetates under acidic or basic conditions to introduce the acetoxy group at the 3-position .
- Piperazine coupling : Employing reductive amination or nucleophilic substitution for the 8-[(4-phenylpiperazin-1-yl)methyl] moiety .
Characterization : - Structural validation : X-ray crystallography (for solid-state conformation) , NMR (for substituent positioning), and HPLC (purity >95%) .
- Functional group analysis : FT-IR for hydroxyl, carbonyl, and ester groups .
Basic: How can researchers design initial biological activity screening assays for this compound?
Answer:
Prioritize target-based assays due to structural motifs:
- Enzyme inhibition : Test against serine hydrolases or kinases, leveraging the coumarin core’s fluorescence for real-time monitoring .
- Receptor binding : Screen for GPCR activity (e.g., dopamine or serotonin receptors) using radioligand displacement assays, given the 4-phenylpiperazine moiety’s affinity for neurotransmitter receptors .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects .
Advanced: What experimental strategies are optimal for elucidating the compound’s mechanism of action?
Answer:
- Target deconvolution : Combine affinity chromatography with mass spectrometry to identify binding partners .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like 5-HT1A or σ1 .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects in treated cells .
- Contradiction resolution : If conflicting bioactivity data arise, validate assay conditions (e.g., pH, solvent controls) and confirm compound stability via LC-MS .
Advanced: How can structure-activity relationship (SAR) studies be structured to optimize this compound’s efficacy?
Answer:
- Variable substituent design : Synthesize analogs with modifications to the phenylpiperazine group (e.g., halogenation) or coumarin methyl/acetate groups .
- Biological testing : Compare IC50 values across analogs using dose-response curves in target-specific assays .
- Statistical analysis : Apply multivariate regression to correlate substituent electronic properties (Hammett constants) with activity .
Advanced: How should researchers address contradictions in reported bioactivity data across studies?
Answer:
- Meta-analysis : Aggregate data from multiple sources, adjusting for variables like cell line heterogeneity or assay sensitivity .
- Reproducibility checks : Replicate key studies with strict controls (e.g., batch-to-batch compound purity verified via HPLC) .
- Mechanistic follow-up : Use CRISPR knockdowns or inhibitor co-treatment to confirm target specificity .
Advanced: What methodologies assess the compound’s environmental impact and metabolic fate?
Answer:
- Environmental persistence : Use OECD 307 guidelines to study biodegradation in soil/water systems .
- Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to identify Phase I/II metabolites .
- Ecotoxicity : Test on model organisms (e.g., Daphnia magna) for acute/chronic effects .
Advanced: How can in vivo efficacy and pharmacokinetics be evaluated preclinically?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
